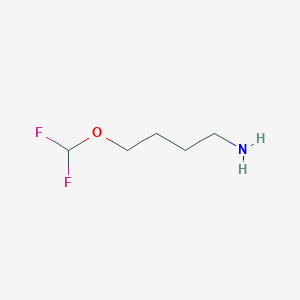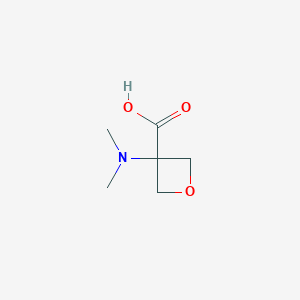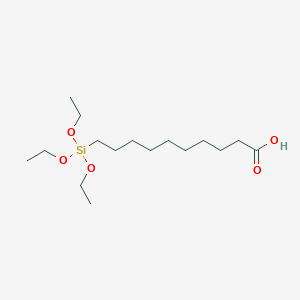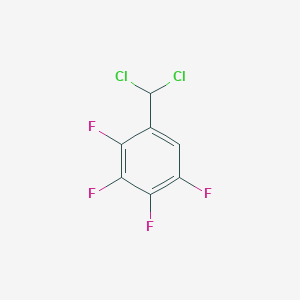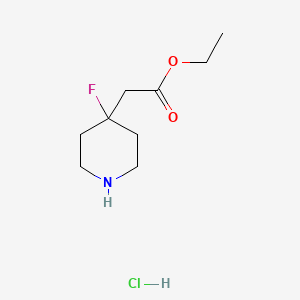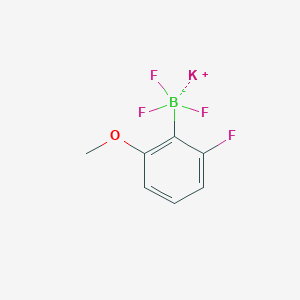![molecular formula C10H3Cl2F3OS B6359575 3-Chloro-4-(trifluoromethyl)-benzo[b]thiophene-2-carbonyl chloride, 90% CAS No. 1784358-87-7](/img/structure/B6359575.png)
3-Chloro-4-(trifluoromethyl)-benzo[b]thiophene-2-carbonyl chloride, 90%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-(trifluoromethyl)-benzo[b]thiophene-2-carbonyl chloride, 90% (3C4TBCC90) is a chemical compound that has been the subject of much scientific research and is used in a variety of laboratory experiments. This compound is a colorless solid with a melting point of about 155-156 °C and a boiling point of about 220-221 °C. It is soluble in organic solvents such as ethanol, acetone, and chloroform. It is also soluble in water, but insoluble in ether. 3C4TBCC90 is a versatile compound with a variety of applications in the laboratory and in other scientific research.
科学的研究の応用
3-Chloro-4-(trifluoromethyl)-benzo[b]thiophene-2-carbonyl chloride, 90% is used in a variety of scientific research applications. It is used as a reagent for the synthesis of other compounds, such as 3-chloro-4-(trifluoromethyl)-benzo[b]thiophene-2-carboxylic acid, which is used in the synthesis of pharmaceuticals. It is also used as a starting material for the synthesis of other organic compounds. In addition, 3-Chloro-4-(trifluoromethyl)-benzo[b]thiophene-2-carbonyl chloride, 90% is used in the synthesis of fluorescent dyes, which are used in a variety of applications including medical imaging, food safety testing, and environmental monitoring.
作用機序
The mechanism of action of 3-Chloro-4-(trifluoromethyl)-benzo[b]thiophene-2-carbonyl chloride, 90% is not fully understood. However, it is known that the compound is a nucleophilic reagent, which means that it can react with other molecules to form new compounds. The reaction can be initiated by the presence of a base, such as sodium hydroxide or potassium carbonate, which acts as a catalyst for the reaction. The reaction is believed to involve the formation of a new bond between the 3-Chloro-4-(trifluoromethyl)-benzo[b]thiophene-2-carbonyl chloride, 90% and the other molecule, which results in the formation of a new compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-4-(trifluoromethyl)-benzo[b]thiophene-2-carbonyl chloride, 90% have not been extensively studied. However, it is known that the compound is not toxic and has no known adverse effects. It is also known that the compound is not mutagenic and does not cause any significant changes in the genetic material of cells.
実験室実験の利点と制限
The advantages of using 3-Chloro-4-(trifluoromethyl)-benzo[b]thiophene-2-carbonyl chloride, 90% in laboratory experiments include its high purity, low cost, and easy availability. It is also a versatile compound that can be used in a variety of reactions and can be used to synthesize a variety of compounds. The main limitation of using 3-Chloro-4-(trifluoromethyl)-benzo[b]thiophene-2-carbonyl chloride, 90% is that it is not very soluble in water, which can limit its use in some experiments.
将来の方向性
There are a number of potential future directions for research involving 3-Chloro-4-(trifluoromethyl)-benzo[b]thiophene-2-carbonyl chloride, 90%. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of other compounds. In addition, further research into its solubility in water could lead to new uses for the compound in laboratory experiments. Finally, research into the synthesis of 3-Chloro-4-(trifluoromethyl)-benzo[b]thiophene-2-carbonyl chloride, 90% and its derivatives could lead to new and improved methods for synthesizing other compounds.
合成法
3-Chloro-4-(trifluoromethyl)-benzo[b]thiophene-2-carbonyl chloride, 90% is synthesized by the reaction of 4-trifluoromethylbenzoyl chloride (TFMBC) with 3-chlorothiophene-2-carbonyl chloride (CTCC) in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or toluene at a temperature of 80-90 °C. The reaction yields a product with a purity of 90%.
特性
IUPAC Name |
3-chloro-4-(trifluoromethyl)-1-benzothiophene-2-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Cl2F3OS/c11-7-6-4(10(13,14)15)2-1-3-5(6)17-8(7)9(12)16/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLOKAHBXXLHPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=C2Cl)C(=O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Cl2F3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2,6-Bis-[1-(2,3-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6359516.png)
